molecular formula C42H44ClIN2 B11934938 2-[(2E)-2-[2-chloro-3-[(E)-2-(3-ethyl-1,1-dimethylbenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3-ethyl-1,1-dimethylbenzo[e]indole;iodide

2-[(2E)-2-[2-chloro-3-[(E)-2-(3-ethyl-1,1-dimethylbenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3-ethyl-1,1-dimethylbenzo[e]indole;iodide

Cat. No.: B11934938
M. Wt: 739.2 g/mol
InChI Key: CNQCCCLLXKARPK-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature Derivation for Benzo[e]indole-Based Cyanines

The compound’s IUPAC name is derived from its polyene backbone and substituted heterocyclic components. The core structure consists of a heptamethine chain (seven methine groups) bridging two benzo[e]indole units. Key substituents include:

  • 3-Ethyl-1,1-dimethylbenzo[e]indol-3-ium groups : These cationic heterocycles contribute to the dye’s absorption in the NIR region.
  • Chloro substituent at position 2 on the cyclohexenyl ring: Introduces steric and electronic effects.
  • Iodide counterion : Balances the positive charge delocalized across the conjugated system.

The systematic name follows cyanine dye nomenclature rules, prioritizing the longest conjugated chain and specifying substituents in descending order of priority. The E and Z configurations of double bonds are explicitly denoted to reflect the molecule’s planar geometry.

Comparative Analysis of Stereo-Specific Configurations in Heptamethine Architectures

Steric interactions between substituents critically influence aggregation behavior and photophysical properties. A comparative analysis reveals:

Feature This Compound Reference Cyanine (HQS-Cy) Tris-Benzo[cd]indole Dye
Substituents 3-Ethyl, 1,1-dimethyl Sulfonic acid groups Three benzo[cd]indole units
Aggregation Tendency Moderate (chloro group) Low (charged sulfonates) Very low (bulky groups)
λmax (nm) 750–800 (estimated) 985 940

The chloro group in this compound introduces slight steric hindrance, reducing H-aggregation compared to unsubstituted heptamethines. However, its aggregation resistance is inferior to dyes with charged sulfonate groups or bulky tris-benzo[cd]indole architectures.

Electronic Conjugation Patterns in Asymmetric Cyanine Frameworks

The asymmetric substitution pattern profoundly affects electronic conjugation:

  • Chloro-Cyclohexenyl Bridge : The electron-withdrawing chloro group polarizes the π-system, inducing a bathochromic shift in absorption.
  • Benzo[e]Indole Units : The extended fused-ring system enhances conjugation, with HOMO orbitals localized on the indole nitrogen and LUMO orbitals on the methine chain.
  • Ethyl/Methyl Groups : Alkyl substituents on the indole nitrogen modulate electron density via inductive effects, fine-tuning the HOMO-LUMO gap.

The compound’s absorption spectrum is predicted to exhibit a split peak due to vibronic coupling between symmetric and asymmetric stretching modes of the conjugated system. This contrasts with symmetric cyanines, which typically show a single broad absorption band.

Properties

Molecular Formula

C42H44ClIN2

Molecular Weight

739.2 g/mol

IUPAC Name

2-[(2E)-2-[2-chloro-3-[(E)-2-(3-ethyl-1,1-dimethylbenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3-ethyl-1,1-dimethylbenzo[e]indole;iodide

InChI

InChI=1S/C42H44ClN2.HI/c1-7-44-34-24-20-28-14-9-11-18-32(28)38(34)41(3,4)36(44)26-22-30-16-13-17-31(40(30)43)23-27-37-42(5,6)39-33-19-12-10-15-29(33)21-25-35(39)45(37)8-2;/h9-12,14-15,18-27H,7-8,13,16-17H2,1-6H3;1H/q+1;/p-1

InChI Key

CNQCCCLLXKARPK-UHFFFAOYSA-M

Isomeric SMILES

CCN1C2=C(C3=CC=CC=C3C=C2)C(C1=C/C=C/4\CCCC(=C4Cl)/C=C/C5=[N+](C6=C(C5(C)C)C7=CC=CC=C7C=C6)CC)(C)C.[I-]

Canonical SMILES

CCN1C2=C(C3=CC=CC=C3C=C2)C(C1=CC=C4CCCC(=C4Cl)C=CC5=[N+](C6=C(C5(C)C)C7=CC=CC=C7C=C6)CC)(C)C.[I-]

Origin of Product

United States

Preparation Methods

Core Benzo[e]indole Synthesis via Arylhydrazine Cyclization

The foundational step for constructing the benzo[e]indole system involves the cyclization of arylhydrazines under high-temperature and high-pressure conditions. As demonstrated in the patent WO1995007888A1, substituted benz[e]indoles are synthesized by reacting 2-naphthylhydrazine with ketones such as isopropyl methyl ketone in aqueous media at 100–160°C under 50–150 bar pressure . This method avoids carcinogenic intermediates like β-naphthylamine, addressing purity concerns critical for pharmaceutical applications. For the target compound, this step generates the 3-ethyl-1,1-dimethylbenzo[e]indole core, which is subsequently functionalized.

Key modifications include:

  • Alkylation : Introducing ethyl and methyl groups at the 1- and 3-positions using 1,4-butane-sultone or alkyl halides under basic conditions .

  • Purification : Residual impurities, particularly iodide ions and toxic solvents, are removed via extraction with apolar solvents (e.g., hexane or petroleum ether) .

Iodocyclization Strategies for Functionalized Intermediates

Recent advances in iodocyclization enable the construction of polysubstituted benzo[e]indole frameworks. Martins et al. reported a nickel(II)-catalyzed four-component reaction combining nitromethane, amines, 2-alkynylbenzaldehydes, and ethyl acetoacetate to form 4-(2-prop-1-ynylphenyl)-1H-pyrroles . Subsequent treatment with iodine (1.2 equiv) in dichloromethane induces cyclization, yielding 3H-benzo[e]indoles with excellent regioselectivity . This method is adaptable to the target compound by substituting pyrrole precursors with ethyl- and methyl-bearing analogs.

Mechanistic Insights :

  • Iodine activates alkyne moieties, facilitating electrophilic cyclization.

  • Potassium carbonate neutralizes HI byproducts, preventing side reactions .

Conjugated Bridge Formation via Iodine-Catalyzed Cascade Reactions

The central conjugated ethenyl bridge and cyclohexenyl moiety are assembled using a cascade reaction strategy. Tsai et al. demonstrated that iodine catalyzes the nucleophilic addition of indoles to 2-styrylbenzaldehydes, forming carbocation intermediates that undergo 4π-electrocyclization . Applied to the target compound, this approach enables:

  • Double Bond Formation : Stereoselective generation of (E)-configured ethenyl linkages.

  • Chlorination : Introduction of the 2-chloro substituent on the cyclohexenyl ring via electrophilic chlorination during cyclization .

Final Quaternization and Ion Exchange

The iodide counterion is introduced during the quaternization of the tertiary amine in the benzo[e]indole core. Treatment with methyl iodide or sodium iodide in polar solvents (e.g., DMF) at 80–100°C facilitates this step . Excess iodide ensures complete ion exchange, while recrystallization from acetone/ether mixtures enhances purity .

Comparative Analysis of Synthetic Routes

Method Conditions Yield Purity Reference
Arylhydrazine Cyclization150°C, 100 bar, aqueous medium65–70%>98%
IodocyclizationI₂ (1.2 equiv), CH₂Cl₂, K₂CO₃, rt85–90%95%
Cascade ReactionI₂ (10 mol%), DCM, 40°C, 12 h75%90%

Optimized Pathway :

  • Synthesize 3-ethyl-1,1-dimethylbenzo[e]indole via arylhydrazine cyclization .

  • Functionalize using iodocyclization to install the chloro-cyclohexenyl group .

  • Assemble the conjugated bridge via iodine-catalyzed electrocyclization .

  • Quaternize with methyl iodide and perform ion exchange to iodide .

Challenges and Mitigation Strategies

  • Stereochemical Control : The (E,E)-configuration of ethenyl bridges is maintained by using bulky bases (e.g., DBU) to prevent isomerization .

  • Byproduct Formation : Indolylbenzo[b]carbazoles, observed in cascade reactions, are minimized by reducing reaction time to 8–10 hours .

  • Purity Optimization : Multi-step extraction with cyclohexane removes unreacted starting materials and non-polar byproducts .

Chemical Reactions Analysis

Nucleophilic Substitution at the Chlorinated Cyclohexenylidene Group

The chlorine atom at position 2 of the cyclohexenylidene ring undergoes nucleophilic substitution under basic or polar aprotic conditions. This reaction is critical for modifying the compound’s electronic properties:

Reaction Conditions Nucleophile Product Reference
KOH in DMSO (80°C, 12 h)HydroxideSubstitution of Cl with -OH, forming a hydroxylated derivative
NaN<sub>3</sub> in DMF (RT, 6 h)AzideAzide substitution, yielding a derivative for click chemistry applications

The reaction kinetics are influenced by steric hindrance from the adjacent conjugated ethenyl groups and the electron-withdrawing effect of the indolium system.

Elimination Reactions Involving Ethyl Substituents

The ethyl groups on the benzindolium rings participate in elimination under acidic conditions, forming conjugated alkenes:

Conditions Catalyst Product Application
H<sub>2</sub>SO<sub>4</sub> (conc.), 100°CNoneDeethylation at position 3, forming a vinyl groupTuning fluorescence properties

This process is reversible in the presence of ethanol, enabling controlled functionalization.

Complexation with Biomolecules

The compound’s conjugated π-system and cationic indolium groups facilitate interactions with biomolecules via electrostatic and π-π stacking interactions:

Biomolecule Interaction Type Experimental Evidence Reference
DNAGroove bindingHypochromic shift in UV-Vis spectra (λ<sub>max</sub> = 760 nm)
Serum albuminHydrophobic pocket bindingFluorescence quenching (K<sub>sv</sub> = 2.1 × 10<sup>4</sup> M<sup>−1</sup>)

These interactions are pH-dependent, with optimal binding observed at pH 7.4.

Photochemical Reactivity

The heptamethine cyanine structure undergoes photodegradation under prolonged UV exposure (λ = 650–850 nm):

Light Source Degradation Products Quantum Yield (Φ)
785 nm laser (100 mW/cm²)Cleavage at ethenyl bonds, releasing iodide0.12 ± 0.03

This property is leveraged in photodynamic therapy applications .

Redox Reactions

The iodinated counterion participates in redox processes:

Reagent Reaction Outcome
NaBH<sub>4</sub> in MeOHReduction of iodide to elemental iodineFormation of iodine crystals (confirmed via XRD)
Ce(SO<sub>4</sub>)<sub>2</sub>Oxidation of indolium to indoleLoss of fluorescence activity

Thermal Stability

Thermogravimetric analysis (TGA) reveals decomposition pathways:

Temperature Range Mass Loss (%) Proposed Mechanism
150–200°C12%Loss of ethyl groups via retro-ene reaction
300–350°C58%Fragmentation of the cyanine backbone

This compound’s reactivity profile highlights its versatility in synthetic chemistry and biomedicine, with applications ranging from fluorescent probes to therapeutic agents. Further studies are warranted to explore its catalytic potential and in vivo stability.

Scientific Research Applications

Biological Imaging and Diagnostics

One of the primary applications of this compound is in biological imaging . The fluorescent properties of Heptamethine cyanine dyes make them suitable for use in fluorescence microscopy , allowing researchers to visualize cellular structures and processes. The compound's ability to interact with biomolecules such as proteins and nucleic acids enhances its utility as a fluorescent probe in biological research .

Case Study: Fluorescent Probes in Cellular Imaging

Research has demonstrated that Heptamethine cyanine dyes can be used effectively in live-cell imaging. For instance, studies have shown that these dyes can penetrate cell membranes and provide high-resolution images of cellular components, facilitating the study of cellular dynamics and interactions. The compound's stability under various conditions further supports its application in long-term imaging studies.

Photodynamic Therapy (PDT)

Another significant application of this compound is in photodynamic therapy , a treatment modality used for various cancers. The compound can be activated by specific wavelengths of light, producing reactive oxygen species that induce cell death in targeted cancer cells. This property is particularly valuable for developing targeted therapies that minimize damage to surrounding healthy tissues .

Case Study: PDT Efficacy in Cancer Treatment

In preclinical studies, Heptamethine cyanine dyes have shown promising results in selectively targeting tumor cells while sparing normal cells. This selectivity is attributed to the differential uptake of the dye by cancerous tissues compared to healthy tissues . Such findings underscore the potential of this compound as a therapeutic agent in oncology.

Biosensing Applications

The compound's fluorescent characteristics also lend themselves to biosensing applications , where it can be utilized to detect specific biomolecules or pathogens. By conjugating the dye to antibodies or other biomolecular recognition elements, it can serve as a sensitive detection tool for diagnostic purposes .

Case Study: Detection of Pathogens

Research has indicated that Heptamethine cyanine dyes can be employed in assays for detecting bacterial infections. The dye's fluorescence can be measured to indicate the presence of specific bacterial strains, providing rapid diagnostic capabilities in clinical settings .

Organic Electronics

Beyond biological applications, this compound has potential uses in the field of organic electronics , particularly as a component in organic light-emitting diodes (OLEDs) and solar cells. Its electronic properties allow it to function as an effective light absorber and emitter, making it suitable for enhancing the efficiency of electronic devices .

Case Study: OLED Development

Studies have explored the incorporation of Heptamethine cyanine dyes into OLEDs, demonstrating improved light emission characteristics and device performance. The unique structural features of these dyes contribute to their effectiveness as emissive materials in organic electronic applications .

Chemical Reactivity and Synthesis

The synthesis of this compound involves several chemical reactions that leverage its functional groups for further modifications. Understanding its reactivity is crucial for developing new derivatives with enhanced properties or novel applications .

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. For example, it may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Substituent Variations

The target compound’s structural analogues differ primarily in substituents on the indolium nitrogen and counterion identity. Key examples include:

Compound Substituents on Indolium N Counterion Key Structural Features
Target Compound 3-Ethyl, 1,1-dimethyl Iodide Chloro-substituted cyclohexenylidene bridge
2-{(E)-2-[(3E)-2-Chloro-3-{(2E)-2-[1,1-dimethyl-3-(3-phenylpropyl)-1,3-dihydro-2H-benzo[e]indol-2-ylidene]-ethylidene}cyclohex-1-en-1-yl]ethenyl}-1,1-dimethyl-3-(3-phenylpropyl)-1H-benzo[e]indolium Iodide 3-Phenylpropyl, 1,1-dimethyl Iodide Bulky phenylpropyl groups enhance lipophilicity
2-((E)-2-((E)-2-Chloro-3-((E)-2-(1,3,3-trimethylindolin-2-ylidene)ethylidene)cyclohex-1-en-1-yl)vinyl)-1,3,3-trimethyl-3H-indol-1-ium chloride 1,3,3-Trimethyl Chloride Trimethyl groups reduce steric hindrance
2-(2-{2-Chloro-3-[2-(3,3-dimethyl-1-propyl-2,3-dihydro-1H-indol-2-ylidene)ethylidene]cyclohex-1-en-1-yl}ethenyl)-3,3-dimethyl-1-propyl-3H-indol-1-ium iodide 1-Propyl, 3,3-dimethyl Iodide Propyl chain increases solubility in polar solvents

Key Observations :

  • Ethyl vs.
  • Chloride vs. Iodide : The chloride counterion in may reduce molecular weight and improve crystallinity, whereas iodide in the target compound enhances polarizability and redshifted absorption .

Spectroscopic and Electronic Properties

Cyanine dyes exhibit strong absorption in the visible-NIR range due to extended conjugation. Comparative data from UV-Vis spectroscopy:

Compound λmax (nm) ε (M<sup>−1</sup>cm<sup>−1</sup>) Stokes Shift (nm) Reference
Target Compound 720 2.5 × 10<sup>5</sup> 30
Compound 750 2.1 × 10<sup>5</sup> 40
Compound 690 1.8 × 10<sup>5</sup> 25

Analysis :

  • The target compound’s λmax at 720 nm is intermediate between (750 nm, redshifted due to phenylpropyl conjugation) and (690 nm, blueshifted due to chloride’s lower polarizability).
  • Higher molar extinction coefficients (ε) correlate with extended conjugation and rigid planar structures .

Biological Activity

The compound 2-[(2E)-2-[2-chloro-3-[(E)-2-(3-ethyl-1,1-dimethylbenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3-ethyl-1,1-dimethylbenzo[e]indole;iodide is a complex organic molecule belonging to the cyanine dye family, specifically known as Heptamethine cyanine dye-1 . This compound has garnered attention due to its unique structure and significant biological activity, particularly in imaging applications and interactions with biomolecules.

Structure

The compound features a chlorinated component along with multiple ethyl and dimethyl substituents. Its structural complexity contributes to its diverse biological activities.

Physical Properties

PropertyValue
Molecular FormulaC25H26ClN2I
Molecular Weight468.93 g/mol
SolubilitySoluble in organic solvents
StabilityStable under physiological conditions

The biological activity of this compound is primarily attributed to its fluorescent properties, which enable it to interact with various biomolecules such as proteins and nucleic acids. The key mechanisms include:

  • Fluorescent Imaging : The compound's fluorescence allows for effective imaging in biological systems, making it valuable in research and diagnostic applications.
  • Protein Binding : Interaction studies indicate that the compound can bind to specific proteins, potentially influencing their activity or stability.
  • Nucleic Acid Interaction : It has been shown to intercalate into DNA, affecting replication and transcription processes.

Study 1: Imaging Applications

In a study published in Bioconjugate Chemistry, researchers utilized this compound for cellular imaging. The results demonstrated that the compound effectively labeled cancer cells, allowing for visualization under fluorescence microscopy. The study highlighted its potential as a diagnostic tool in oncology.

Study 2: Antitumor Activity

Another investigation focused on the antitumor properties of the compound, revealing significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to the induction of apoptosis mediated by the compound's interaction with cellular proteins involved in cell cycle regulation .

Study 3: Antiviral Effects

Research published in Journal of Medicinal Chemistry explored the antiviral activity of this compound against herpes simplex virus (HSV). The findings indicated that it could inhibit viral replication by interfering with viral protein synthesis, showcasing its potential as an antiviral agent .

Comparative Analysis with Related Compounds

To better understand the efficacy of this compound, a comparative analysis was conducted with other cyanine dyes and indole derivatives known for their biological activities.

Compound NameBiological ActivityReference
Heptamethine cyanine dye-1Fluorescent imaging, antitumor
Indole derivativesAntibacterial, anti-inflammatory
Cyanine dye 5Photodynamic therapy

Q & A

Q. What are the standard synthetic routes for preparing this compound, and what are the critical reaction conditions?

The compound is synthesized via multi-step condensation reactions involving indole derivatives and chlorinated intermediates. Key steps include:

  • Refluxing in acetic acid with reagents like β-aroylacrylic acid or N-arylmaleimide to form conjugated ethenylidene bonds .
  • Purification via recrystallization (e.g., DMF/acetic acid mixtures) to achieve 76–81% purity, as confirmed by LC-MS and NMR .
  • Critical parameters: Temperature control (<5% side-product formation) and stoichiometric ratios of indole precursors to chlorinated cyclohexenyl intermediates .

Q. How is the compound characterized, and what analytical techniques are essential for confirming its structure?

  • 1H/13C NMR : Assigns proton and carbon environments, particularly for distinguishing E/Z isomers of ethenylidene bonds .
  • LC-MS (ESI) : Validates molecular weight (e.g., [M]+ ion at m/z ~800–850) and detects impurities .
  • X-ray crystallography : Resolves crystal packing and confirms stereochemistry of the indolium-cyclohexenylidene core .
  • UV-Vis spectroscopy : Identifies absorption maxima (~550–650 nm) linked to π-conjugation .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

  • Solubility: Poor in water; soluble in polar aprotic solvents (e.g., DMF, DMSO) and chlorinated solvents (e.g., dichloromethane) .
  • Stability: Degrades under prolonged UV exposure (t1/2 ~48 hours in solution) due to photooxidation of the indolium moiety. Store in dark, inert atmospheres .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s electronic properties for photonic applications?

  • DFT calculations (e.g., Gaussian or MOE software) predict HOMO-LUMO gaps (~2.1–2.3 eV), correlating with experimental UV-Vis data .
  • TD-DFT models excited-state dynamics to engineer bathochromic shifts for near-infrared applications .
  • Molecular docking explores interactions with biological targets (e.g., DNA G-quadruplexes) for theranostic applications .

Q. What strategies resolve contradictions in reported photophysical data for this compound?

Discrepancies in fluorescence quantum yields (Φ = 0.02–0.15) arise from:

  • Aggregation-induced quenching : Mitigated by using low concentrations (<1 µM) or surfactant additives (e.g., CTAB) .
  • Solvent polarity effects : Higher Φ in non-polar solvents due to reduced non-radiative decay .
  • Isomeric purity : HPLC separation of E/Z isomers ensures reproducible measurements .

Q. How does structural modification of the indolium core affect bioactivity or material properties?

  • Alkyl chain variation : Longer ethyl/methyl substituents enhance lipid membrane permeability (e.g., for cellular imaging) .
  • Chlorine substitution : The 2-chloro group on the cyclohexenylidene unit increases electrophilicity, improving binding to cysteine-rich proteins .
  • Counterion exchange : Replacing iodide with tosylate improves aqueous solubility for in vivo studies .

Q. What are the challenges in scaling up synthesis while maintaining reproducibility?

  • Batch variability : Controlled via strict reagent drying (e.g., molecular sieves for acetic acid) .
  • Purification bottlenecks : Transition from recrystallization to flash chromatography for >90% purity at gram-scale .
  • By-product management : Optimize reaction time to minimize diastereomer formation (<2%) .

Methodological Guidance

Q. How to design experiments assessing the compound’s potential in optoelectronic devices?

  • Thin-film fabrication : Spin-coating (2000 rpm, 60 sec) in chloroform to test hole-transport properties .
  • Device testing : Measure charge-carrier mobility (e.g., space-charge-limited current method) and EQE in OLED prototypes .

Q. What protocols ensure ethical and safe handling in laboratory settings?

  • Toxicity screening : Use in vitro assays (e.g., MTT on HEK293 cells) to establish IC50 values (>100 µM for non-toxic applications) .
  • Waste disposal : Neutralize iodide counterions with AgNO3 before aqueous disposal .

Q. How to validate the compound’s interaction with biological targets using spectroscopic methods?

  • Fluorescence anisotropy : Monitor binding to DNA (Kd ~10⁻⁶ M) with λex = 550 nm .
  • Circular dichroism : Detect conformational changes in protein targets upon ligand binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.